
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide” is an organic compound that contains a cyclopropyl group (a three-carbon ring), an isopropylphenyl group (a phenyl ring with an isopropyl substituent), and an oxalamide group (a type of amide). The molecule is likely to be involved in various chemical reactions typical for these functional groups .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a cyclopropyl ring, a phenyl ring, and an oxalamide group. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical for cyclopropyl groups, phenyl groups, and amides. These could include, for example, electrophilic aromatic substitution on the phenyl ring or nucleophilic acyl substitution on the amide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the polar oxalamide group could influence its solubility in different solvents .作用机制
The exact mechanism of action of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is not fully understood. However, it is believed that the compound acts as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a type of receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) and is involved in the regulation of neuronal excitability. By enhancing the activity of the GABAA receptor, this compound may reduce neuronal excitability and thereby exert its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the activity of the GABAA receptor in a dose-dependent manner. In addition, the compound has been shown to have a long duration of action, which may be beneficial for the treatment of chronic neurological disorders. However, the compound has also been shown to have sedative effects, which may limit its use in certain clinical settings.
实验室实验的优点和局限性
One advantage of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide is its high potency and selectivity for the GABAA receptor. This makes it a useful tool for investigating the role of the GABAA receptor in various neurological disorders. However, the compound's sedative effects may limit its use in certain in vitro and in vivo experiments.
未来方向
There are several future directions for the investigation of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide. One direction is the investigation of the compound's potential use in the treatment of other neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the development of more potent and selective positive allosteric modulators of the GABAA receptor. Finally, the investigation of the compound's pharmacokinetic and pharmacodynamic properties in humans is needed to determine its potential clinical utility.
合成方法
The synthesis of N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide was first reported in a patent application by Xenon Pharmaceuticals. The synthesis involves the reaction of 1-(hydroxymethyl)cyclopropane carboxylic acid with 4-isopropylbenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. The intermediate compound is then reacted with oxalyl chloride to obtain this compound.
科学研究应用
N1-((1-(hydroxymethyl)cyclopropyl)methyl)-N2-(4-isopropylphenyl)oxalamide has shown promising results in preclinical studies for the treatment of various neurological disorders such as epilepsy, neuropathic pain, and migraine. The compound has been shown to have anticonvulsant and analgesic effects in animal models. In addition, this compound has also been investigated for its potential use in the treatment of anxiety and depression.
属性
IUPAC Name |
N-[[1-(hydroxymethyl)cyclopropyl]methyl]-N'-(4-propan-2-ylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)12-3-5-13(6-4-12)18-15(21)14(20)17-9-16(10-19)7-8-16/h3-6,11,19H,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVGEMILWKDKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

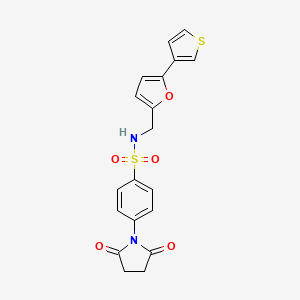
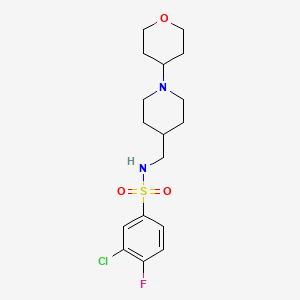
![tert-butyl N-{4-aminobicyclo[2.2.1]heptan-1-yl}carbamate hydrochloride](/img/structure/B2578324.png)
amino}acetamido)-N,N-dimethylbenzamide](/img/structure/B2578325.png)
![1-[3-(Benzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2578327.png)

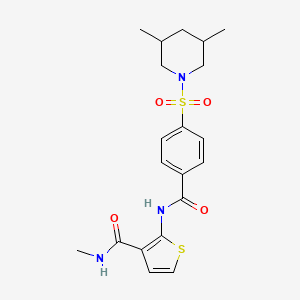
![2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B2578330.png)
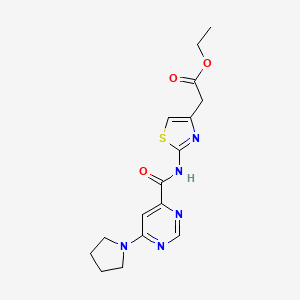
![4-(N-methyl-N-phenylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2578333.png)
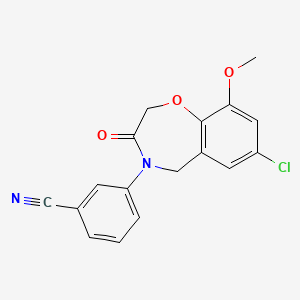
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2578335.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)